1-(3,4-Dihydro-2H-1,5-benzoxazepin-5-yl)prop-2-en-1-one
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Description
Benzoxazepine derivatives have been synthesized and characterized using various methods . They have been evaluated for their anticancer properties in breast cancer cells .
Synthesis Analysis
Benzoxazepine derivatives have been synthesized by a variety of methods . Microwave heating has been used to synthesize pyrimido-oxazepine analogs . Cyclization of substituted isoindole derivatives has been used to access isoindolo [1,4]benzoxazinones and isoindolo [1,5]benzoxazepines .Molecular Structure Analysis
The single-crystal X-ray structures of some benzoxazepine derivatives have been discussed .Chemical Reactions Analysis
Ring cleavage of 2,3-dihydro-1,5-benzoxazepin-4 (5 H)-one to give an acrylamide readily occurs when N -alkylation is attempted .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 3,4-Dihydro-2H-1,5-benzodioxepin has a molecular weight of 150.18 and is available in liquid or solid form .Mechanism of Action
Some benzoxazepine derivatives displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . These compounds were more selective for the MCF-7 cells . Upon further investigation, it was found that these compounds induced cell cycle arrest in the G2/M phase and display limited toxicity against the noncancerous breast cell line, MCF-10A .
Safety and Hazards
Properties
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzoxazepin-5-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-12(14)13-8-5-9-15-11-7-4-3-6-10(11)13/h2-4,6-7H,1,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVYUWASFZPEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCOC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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